

structure elucidation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Cat. No.: B1452351

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **1-(4-Chlorophenyl)azetidine-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **1-(4-Chlorophenyl)azetidine-3-carboxylic acid**, a substituted azetidine derivative of significant interest in medicinal chemistry and drug development. Azetidine carboxylic acids serve as valuable, conformationally constrained building blocks in the synthesis of novel therapeutics.^{[1][2]} The precise confirmation of their molecular structure is a critical prerequisite for any further research and development. This document outlines a logical, field-proven workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section explains the causality behind the chosen technique, details self-validating experimental protocols, and presents the expected data, culminating in an unambiguous structural assignment.

Initial Assessment and Molecular Formula

The first step in any structure elucidation is to propose a structure based on the compound's nomenclature and determine its fundamental properties.

Proposed Structure:

Figure 1: Proposed structure of **1-(4-Chlorophenyl)azetidine-3-carboxylic acid**.

- Molecular Formula: $C_{10}H_{10}ClNO_2$
- Molecular Weight: 211.65 g/mol [3]
- Degree of Unsaturation (DBE): The DBE is calculated as: $DBE = C + 1 - (H/2) - (X/2) + (N/2)$
 $= 10 + 1 - (10/2) - (1/2) + (1/2) = 6$ This value is consistent with the proposed structure, which contains one aromatic ring (4 DBEs), one carboxylic acid carbonyl group (1 DBE), and one azetidine ring (1 DBE).

Mass Spectrometry: Molecular Weight and Fragmentation

Core Objective: To confirm the elemental composition and molecular weight via high-resolution mass spectrometry (HRMS) and to analyze fragmentation patterns that corroborate the proposed connectivity.

Chosen Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry. ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, minimizing premature fragmentation and preserving the molecular ion.

Expected Data & Interpretation

In positive-ion mode HRMS, the protonated molecule $[M+H]^+$ is expected. The high-resolution data will provide an exact mass that can be used to confirm the elemental composition with high confidence. A key validation is the presence of the chlorine isotope pattern.

Ion	Formula	Calculated m/z	Relative Abundance	Expected Interpretation
$[M+H]^+$	$C_{10}H_{11}^{35}ClNO_2^+$	212.0473	100%	Molecular ion with the ^{35}Cl isotope.
$[M+H]^+$	$C_{10}H_{11}^{37}ClNO_2^+$	214.0443	~32%	Molecular ion with the ^{37}Cl isotope. Confirms the presence of one chlorine atom.
$[M+H-H_2O]^+$	$C_{10}H_9^{35}ClNO^+$	194.0367	Variable	Loss of water from the carboxylic acid.
$[M+H-CO_2]^+$	$C_9H_{11}^{35}ClN^+$	168.0575	Variable	Decarboxylation, a common fragmentation for carboxylic acids.

Experimental Protocol: HRMS (ESI-TOF)

- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 μ g/mL.
- Instrument Parameters:
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.5 - 4.5 kV
 - Drying Gas (N_2): Flow rate of 8-12 L/min at a temperature of 200-250 °C.
 - Mass Range: 50-500 m/z.

- Data Acquisition: Acquire in high-resolution mode (>10,000 FWHM).
- Analysis: Analyze the resulting spectrum for the accurate mass of the $[M+H]^+$ ion and its characteristic chlorine isotope pattern. Compare the experimental mass to the calculated mass; a mass error of <5 ppm is considered confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

Core Objective: To identify the key functional groups (carboxylic acid, aromatic ring, C-N, C-Cl) based on their characteristic vibrational frequencies.

Chosen Technique: Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid powder samples with minimal preparation.

Expected Data & Interpretation

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. The presence of a very broad O-H stretch and a strong C=O stretch are definitive indicators of the carboxylic acid moiety.^[4]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
~2500-3300	O-H stretch	Carboxylic Acid	Broad, Strong
~3000-3100	C-H stretch	Aromatic	Medium
~2850-2950	C-H stretch	Aliphatic (Azetidine)	Medium
~1700-1725	C=O stretch	Carboxylic Acid	Strong, Sharp ^{[5][6][7]}
~1450-1600	C=C stretch	Aromatic Ring	Medium, Multiple Bands
~1210-1320	C-N stretch	Aryl-Alkyl Amine	Medium-Strong
~810-850	C-H out-of-plane bend	1,4-Disubstituted Aromatic	Strong
~700-800	C-Cl stretch	Aryl Chloride	Strong

Experimental Protocol: FTIR-ATR

- Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the anvil to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Connectivity

Core Objective: To provide an unambiguous map of the proton and carbon framework of the molecule. 2D NMR experiments are essential to definitively establish the connectivity between the aromatic ring, the azetidine ring, and the carboxylic acid group.

Chosen Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes the compound and its residual water peak does not interfere with most signals. Crucially, it allows for the observation of the acidic carboxylic acid proton, which would exchange with deuterium in solvents like D₂O or CD₃OD.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Expected Data & Interpretation: The proton spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	broad s	1H	H-OOC	Acidic proton, signal is often broad.
~7.30	d, $J \approx 9$ Hz	2H	Ar-H (ortho to Cl)	Aromatic protons part of an AA'BB' system. Deshielded by the electron-withdrawing Cl.
~6.80	d, $J \approx 9$ Hz	2H	Ar-H (ortho to N)	Aromatic protons part of an AA'BB' system. Shielded by the electron-donating N atom.
~4.40	t, $J \approx 8$ Hz	2H	Azetidine-CH ₂	Diastereotopic protons at C2/C4 may appear as a triplet due to similar coupling constants.
~4.00	t, $J \approx 8$ Hz	2H	Azetidine-CH ₂	Second set of diastereotopic protons at C2/C4. ^{[1][8]}
~3.60	quintet, $J \approx 8$ Hz	1H	Azetidine-CH	Proton at C3, coupled to the four adjacent methylene protons.

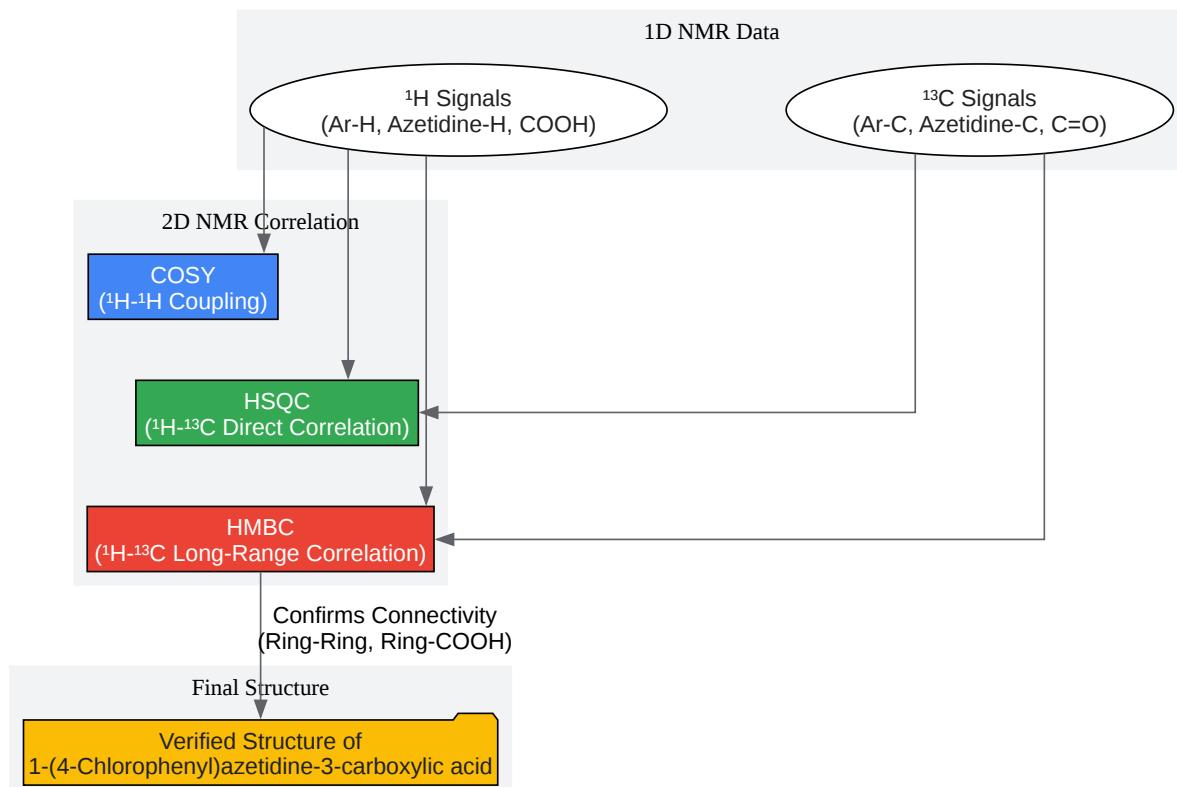
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Expected Data & Interpretation: The ^{13}C spectrum shows the number of unique carbon environments.

Predicted Shift (ppm)	Assignment	Rationale
~174.0	C=O	Carboxylic acid carbonyl carbon. [5]
~148.0	Ar-C-N	Quaternary aromatic carbon attached to nitrogen.
~129.0	Ar-CH (ortho to Cl)	Aromatic methine carbons.
~122.0	Ar-C-Cl	Quaternary aromatic carbon attached to chlorine.
~115.0	Ar-CH (ortho to N)	Aromatic methine carbons.
~55.0	Azetidine-CH ₂	Methylene carbons of the azetidine ring.
~45.0	Azetidine-CH	Methine carbon of the azetidine ring.

2D NMR Elucidation Workflow

2D NMR is not merely confirmatory; it is the core of the elucidation process, providing the self-validating system required for trustworthy results. The workflow logically connects the molecular fragments identified in 1D spectra.



[Click to download full resolution via product page](#)

Figure 2: Logical workflow for NMR-based structure elucidation.

A. COSY (CORrelation SpectroscopY): Identifying ¹H-¹H Spin Systems

- Objective: To identify protons that are coupled (typically through 2-3 bonds).
- Expected Correlations:

- A cross-peak between the azetidine CH proton (~3.60 ppm) and the azetidine CH₂ protons (~4.40/4.00 ppm), confirming the azetidine ring spin system.
- A cross-peak between the two aromatic doublets (~7.30 and ~6.80 ppm), confirming they are part of the same aromatic spin system.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

- Objective: To identify which proton is directly attached to which carbon.
- Expected Correlations:
 - Aromatic ¹H at ~7.30 ppm correlates to ¹³C at ~129.0 ppm.
 - Aromatic ¹H at ~6.80 ppm correlates to ¹³C at ~115.0 ppm.
 - Azetidine ¹H signals at ~4.40/4.00 ppm correlate to the ¹³C at ~55.0 ppm.
 - Azetidine ¹H at ~3.60 ppm correlates to the ¹³C at ~45.0 ppm.

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

- Objective: To establish the final connectivity between the molecular fragments through long-range (2-3 bond) ¹H-¹³C correlations. This is the ultimate validation.
- Key Expected Correlations:
 - Aromatic-Azetidine Link: A correlation from the aromatic protons ortho to the nitrogen (~6.80 ppm) to the azetidine CH₂ carbons (~55.0 ppm). This unequivocally proves the phenyl ring is attached to the azetidine nitrogen.
 - Azetidine-Carboxyl Link: A correlation from the azetidine CH proton (~3.60 ppm) to the carboxylic acid carbonyl carbon (~174.0 ppm). This proves the carboxylic acid is at position 3 of the ring.
 - Intra-ring Correlations: Correlations from the azetidine CH₂ protons to the azetidine CH carbon and vice-versa, further confirming the ring structure.

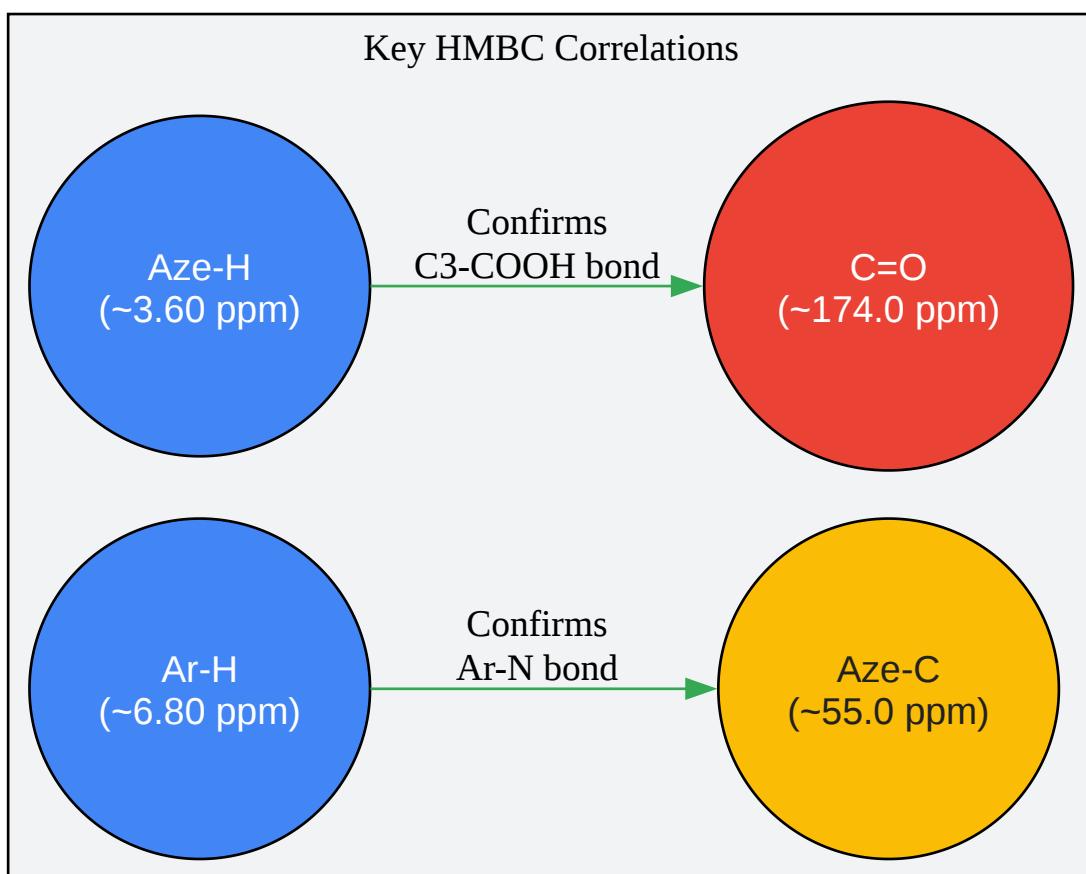
[Click to download full resolution via product page](#)

Figure 3: Critical HMBC correlations for structural confirmation.

Experimental Protocol: NMR

- Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Parameters: 32 scans, 16 ppm spectral width, 2-5 second relaxation delay.
- ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (~1024 or more) and a longer experiment time will be required.
- 2D NMR Acquisition:

- COSY: Standard gradient-selected COSY experiment.
- HSQC: Standard gradient-selected, sensitivity-enhanced HSQC experiment optimized for a $^1\text{J}(\text{CH})$ of ~145 Hz.
- HMBC: Standard gradient-selected HMBC experiment optimized for long-range couplings of 4-10 Hz.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking/integration.

Conclusion: A Unified Structural Assignment

The definitive structure of **1-(4-Chlorophenyl)azetidine-3-carboxylic acid** is established by the seamless convergence of data from multiple orthogonal analytical techniques.

- Mass Spectrometry confirms the molecular formula $\text{C}_{10}\text{H}_{10}\text{ClNO}_2$ via high-resolution mass measurement of the $[\text{M}+\text{H}]^+$ ion and its characteristic chlorine isotope pattern.
- IR Spectroscopy provides unambiguous evidence for the presence of a carboxylic acid (broad O-H, strong C=O), an aromatic ring, and C-Cl/C-N functionalities.
- NMR Spectroscopy delivers the final, irrefutable proof of structure. ^1H and ^{13}C NMR provide the complete proton and carbon inventory, while 2D NMR (COSY, HSQC, and critically, HMBC) establishes the precise connectivity between the 4-chlorophenyl group, the azetidine ring, and the carboxylic acid moiety, leaving no structural ambiguity.

This rigorous, multi-faceted workflow ensures the highest level of scientific integrity and provides a trustworthy, validated structural assignment essential for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | 1187933-29-4 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [structure elucidation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452351#structure-elucidation-of-1-4-chlorophenyl-azetidine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com